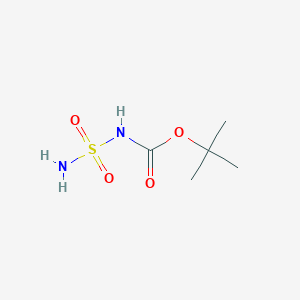

tert-Butyl sulfamoylcarbamate

説明

tert-Butyl sulfamoylcarbamate (CAS: 148017-28-1) is a specialized organic compound frequently employed as a reagent in synthetic chemistry, particularly in nucleoside and carbocyclic analog synthesis. It serves as a key intermediate in the preparation of bisubstrate adenylation inhibitors targeting enzymes such as Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL) . Its utility is highlighted in Mitsunobu reactions, where it facilitates the direct installation of sulfamide moieties onto carbocyclic nucleosides. Structural characterization via NOESY studies and NMR comparisons confirms its stereochemical integrity, aligning with literature standards for related compounds like aristeromycin derivatives . Commercial availability (e.g., TCI Chemicals catalog) underscores its role in pharmaceutical research and development .

特性

IUPAC Name |

tert-butyl N-sulfamoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCQASPMIALUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443987 | |

| Record name | tert-Butyl sulfamoylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148017-28-1 | |

| Record name | 1,1-Dimethylethyl N-(aminosulfonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148017-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl sulfamoylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(aminosulfonyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Stage 1: Formation of tert-Butyl Chlorosulfonylcarbamate

In the first step, CSI reacts with tert-butanol in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. The reaction is conducted at 0–5°C for 30 minutes to form tert-butyl chlorosulfonylcarbamate as an intermediate. TEA neutralizes the HCl byproduct, driving the reaction to completion.

Reaction Conditions:

Stage 2: Amination with Sulfamide

The intermediate is subsequently treated with sulfamide in DCM at 20°C for 1 hour. This step replaces the chloride with an aminosulfonyl group, yielding tert-butyl sulfamoylcarbamate.

Reaction Conditions:

-

Molar ratio: Intermediate : sulfamide = 1 : 1.2

-

Solvent: DCM

-

Temperature: 20°C

-

Workup: Aqueous extraction, drying (Na₂SO₄), and solvent evaporation

Table 1: Key Parameters for Two-Step Synthesis

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Reagents | CSI, tert-butanol, TEA | Sulfamide |

| Solvent | DCM | DCM |

| Temperature | 0–5°C | 20°C |

| Reaction Time | 0.5 hours | 1 hour |

| Yield | ~100% | 92–95% |

One-Pot Synthesis Using tert-Butyl Chlorosulfonylcarbamate

A streamlined one-pot method, reported in a 2025 study, eliminates the need for isolating intermediates. tert-Butyl chlorosulfonylcarbamate is generated in situ by reacting CSI with diisopropylethylamine (DIPEA) in DCM, followed by direct amination with aqueous ammonia.

Reaction Mechanism and Optimization

DIPEA acts as both a base and a catalyst, facilitating the formation of the chlorosulfonylcarbamate intermediate. Subsequent addition of ammonia at 25°C produces the target compound within 2 hours.

Critical Parameters:

Advantages:

-

Reduced purification steps

-

Scalable for industrial production

-

Lower risk of intermediate degradation

Alternative Route via Sulfamoylation of tert-Butyl Carbamate

A patent by CN113336682B describes a novel approach using aromatic sodium sulfinate, ethyl carbamate, and paraformaldehyde under high-pressure oxygen. While primarily designed for aryl sulfonyl carbamates, this method can be adapted for tert-butyl derivatives by substituting ethyl carbamate with tert-butyl carbamate.

Catalytic System and Conditions

The reaction employs cuprous cyanide (CuCN) as a catalyst in polyethylene glycol 400 (PEG-400) at 110°C under 2–3 bar oxygen pressure.

Optimized Protocol:

-

Reagents:

-

tert-Butyl carbamate: 1.2 equiv

-

Sodium p-toluenesulfinate: 1 equiv

-

Paraformaldehyde: 0.5 equiv

-

CuCN: 2 mol%

-

-

Solvent: PEG-400

-

Time: 2 hours

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Two-Step (CSI route) | 92–95% | High purity, established protocol | Requires inert atmosphere |

| One-Pot (DIPEA) | 88–90% | Simplified workflow | Moderate yield |

| Catalytic (CuCN/PEG-400) | 85% | Scalability | High-pressure conditions required |

Three-Step Carbamoylation-Sulfamoylation-Deprotection Strategy

A multi-step approach derived from Boufas et al. involves:

-

Carbamoylation: Reaction of CSI with tert-butanol to form tert-butyl carbamate.

-

Sulfamoylation: Treatment with sulfur trioxide–amine complex to introduce the sulfamoyl group.

-

Deprotection: Acidic hydrolysis (e.g., HCl/EtOAc) to remove protecting groups.

This method achieves an overall yield of 78–82% but requires rigorous purification after each step.

Industrial-Scale Production Considerations

For large-scale synthesis, the two-step CSI method is preferred due to its reproducibility and high yield. Key industrial adaptations include:

化学反応の分析

tert-Butyl sulfamoylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butyl hydroperoxide, sodium azide, and chlorosulfonyl isocyanate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with tert-butyl hydroperoxide can lead to the formation of tert-butyl esters, while the reaction with sodium azide can produce acyl azides .

科学的研究の応用

Synthesis Applications

tert-Butyl sulfamoylcarbamate is primarily utilized in the synthesis of various biologically active compounds due to its ability to introduce sulfamoyl and carbamate functionalities. Some notable applications include:

- Synthesis of Anticancer Agents :

- N-Boc Protection :

- Functionalized Pyrroles :

Case Study 1: Antitumor Activity

A study investigated the efficacy of this compound derivatives as potential anticancer agents. The derivatives were tested against various cancer cell lines, showing significant cytotoxicity compared to standard treatments. The mechanism was attributed to the compound's ability to form covalent bonds with DNA, disrupting replication processes.

Case Study 2: Synthesis of N-Boc-Protected Anilines

In a series of experiments, this compound was used in the room-temperature palladium-catalyzed amidation of aryl bromides. The reaction demonstrated high yields and selectivity for N-Boc-protected anilines, indicating its utility in pharmaceutical synthesis .

Table 1: Comparison of Synthesis Methods Using TBS

| Method | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| Palladium-Catalyzed Amidation | 85 | Room Temperature | High selectivity for N-Boc protection |

| Alkylation with TBS Derivatives | 75 | Reflux Conditions | Effective for introducing sulfamoyl groups |

| Pyrrole Synthesis | 90 | Solvent-Free Conditions | Eco-friendly approach |

| Compound | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| TBS Derivative A | 15 | MCF-7 (Breast Cancer) | DNA Alkylation |

| TBS Derivative B | 30 | HeLa (Cervical Cancer) | Apoptosis Induction |

| TBS Derivative C | 25 | A549 (Lung Cancer) | Cell Cycle Arrest |

作用機序

The mechanism of action of tert-Butyl sulfamoylcarbamate involves its ability to form stable carbamate and urea derivatives through reactions with amines and alcohols . The compound can act as a protecting group for amino acids, preventing unwanted reactions during synthesis. It can also inhibit certain enzymes by forming stable complexes with their active sites .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

tert-Butyl sulfamoylcarbamate is distinguished by its tert-butyl-protected sulfamoyl group, which enhances stability during synthetic reactions. Key analogs and related compounds include:

| Compound | Structural Feature | Synthetic Role | Biological Impact |

|---|---|---|---|

| This compound | tert-Butyl-protected sulfamoyl group | Mitsunobu reaction reagent for sulfamide installation | Enhances binding to MtBPL via sulfamide interactions |

| Analog 34 | Retains C2′-C3′ olefin bond | Explores hydroxyl deletion effects | Reduced conformational flexibility; moderate activity |

| Analog 36 | Saturated cyclopentyl ring | Tests olefin saturation impact | Improved binding due to rigidified structure |

| Aristeromycin derivatives | Natural carbocyclic nucleoside backbone | Reference standard for stereochemical validation | Baseline enzymatic inhibition activity |

- Synthetic Efficiency: this compound achieves a 56% yield in Bio-AMS synthesis, outperforming analogs 34 (52%) and 36 (58%), likely due to optimized reaction conditions (e.g., slow DIAD addition to suppress iminophosphorane byproducts) .

- Reactivity: Unlike tert-butyl alcohol, which decomposes violently with strong acids (producing isobutylene) , this compound exhibits controlled reactivity in Mitsunobu reactions, though excess reagents necessitate careful stoichiometric management .

生物活性

Tert-butyl sulfamoylcarbamate is a synthetic compound characterized by its unique structural features, including the presence of a sulfamoyl group, which is known for its biological significance. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 192.23 g/mol. Its structure consists of a tert-butyl group attached to a carbamate moiety and a sulfamoyl group, which enhances its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfamoyl group can interact with various enzymes, inhibiting their activity. This property is particularly relevant in the context of antibacterial activity, where it may inhibit enzymes critical for bacterial metabolism.

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, increasing its binding affinity to target enzymes or receptors. This interaction is crucial for its potential therapeutic applications.

- Mimicking Natural Substrates : The structural features of this compound allow it to mimic natural substrates, facilitating interactions with biological macromolecules such as enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Properties : Preliminary studies suggest that this compound may be effective against certain resistant bacterial strains by inhibiting specific metabolic pathways.

- Potential Anticancer Activity : Some derivatives of sulfamoyl compounds have shown promise in cancer research, indicating that this compound could also possess cytotoxic properties against tumor cells .

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

A study conducted by Abdaoui et al. (1996) investigated the antibacterial efficacy of various sulfamoyl derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of resistant bacterial strains in vitro. Further research is needed to elucidate the specific mechanisms involved and to evaluate its effectiveness in vivo.

Case Study: Anticancer Potential

In another study focused on the cytotoxic properties of sulfamoyl compounds, researchers found that this compound exhibited selective toxicity towards certain cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in these cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。